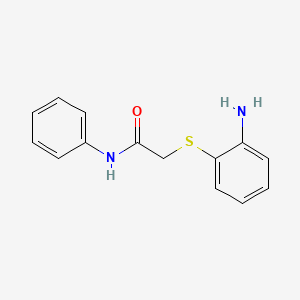

2-(2-Amino-phenylsulfanyl)-N-phenyl-acetamide

Descripción

2-(2-Amino-phenylsulfanyl)-N-phenyl-acetamide is a sulfur-containing acetamide derivative characterized by a thioether linkage between a 2-aminophenyl group and an N-phenyl-acetamide backbone. This compound has garnered attention in medicinal chemistry due to its structural versatility, enabling modifications that enhance interactions with biological targets. The presence of the amino group on the phenyl ring may contribute to hydrogen-bonding interactions, influencing target binding and pharmacokinetic properties .

Propiedades

IUPAC Name |

2-(2-aminophenyl)sulfanyl-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS/c15-12-8-4-5-9-13(12)18-10-14(17)16-11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIZCSYGHRNIJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360709 | |

| Record name | 2-[(2-Aminophenyl)sulfanyl]-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92906-38-2 | |

| Record name | 2-[(2-Aminophenyl)sulfanyl]-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-phenylsulfanyl)-N-phenyl-acetamide typically involves the reaction of 2-aminothiophenol with N-phenylacetamide. One common method includes the following steps:

Starting Materials: 2-aminothiophenol and N-phenylacetamide.

Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions.

Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid can be used to facilitate the reaction.

Procedure: The mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Amino-phenylsulfanyl)-N-phenyl-acetamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The phenylsulfanyl group can be reduced to a thiol group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry

Role in Organic Synthesis:

2-(2-Amino-phenylsulfanyl)-N-phenyl-acetamide serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions such as oxidation, reduction, and substitution, making it valuable for synthesizing complex organic molecules .

Biology

Biological Activity:

Research indicates that this compound exhibits significant biological activities, particularly antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can enhance activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Data

| Compound | E. coli Inhibition (mm) | S. aureus Inhibition (mm) |

|---|---|---|

| This compound | TBD | TBD |

| Norfloxacin | 32 | 31 |

| Triadimefon | TBD | TBD |

Medicine

Therapeutic Potential:

The compound is under investigation for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for therapeutic applications against various diseases, including cancer. The mechanisms of action involve interactions with specific enzymes or receptors within biological systems .

Case Study: Anticancer Properties

In a study evaluating the anticancer effects of similar compounds, it was reported that certain derivatives exhibited cytotoxic effects against breast cancer cells (MCF7) and lung cancer cells (A549), with IC50 values ranging from 10 to 30 µM .

Industrial Applications

Use in Specialty Chemicals:

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science .

Mecanismo De Acción

The mechanism of action of 2-(2-Amino-phenylsulfanyl)-N-phenyl-acetamide involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with biological molecules, while the phenylsulfanyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

2-((1H-Indol-3-yl)thio)-N-phenyl-acetamide Derivatives

- Structural Differences: The indole moiety replaces the 2-aminophenyl group, introducing a bicyclic aromatic system. This enhances π-π stacking interactions with viral polymerases .

- Biological Activity : These derivatives exhibit potent antiviral activity against influenza A virus (IAV) and SARS-CoV-2, with EC50 values in the low micromolar to sub-micromolar range. Compound 14'i (EC50 = 0.87 µM for IAV) highlights the impact of electron-withdrawing substituents on the phenyl ring .

- Mechanism : Targets viral RNA-dependent RNA polymerase (RdRp), inhibiting replication via competitive binding to the active site .

2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide

- Structural Differences : A 4-methoxyphenyl group replaces the N-phenyl ring, enhancing lipophilicity and altering electronic properties.

- The methoxy group may reduce metabolic degradation compared to unsubstituted phenyl analogs .

2-(4,6-Dimethyl-pyrimidin-2-ylsulfan-yl)-N-phenyl-acetamide

- Structural Differences : Incorporates a pyrimidine ring, introducing hydrogen-bonding acceptors (N atoms) and steric bulk.

- Crystallography : The pyrimidine and phenyl rings are nearly perpendicular, which may limit interactions with flat binding pockets (e.g., enzyme active sites) .

- Activity: No direct biological data are provided, but pyrimidine derivatives are often explored for kinase inhibition due to their ability to mimic ATP .

Thiazole and Thiazolidinedione Derivatives

- Structural Differences: Thiazole or thiazolidinedione moieties replace the phenyl/aminophenyl groups, increasing polarity and hydrogen-bonding capacity.

- Biological Activity : Exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values <10 µg/mL for some analogs. The thiazole ring enhances binding to bacterial enzymes like dihydrofolate reductase .

Triazole and Purine Derivatives

- Structural Differences : Bulky substituents (e.g., fluorophenyl or hexadecyl groups) introduce steric effects and modulate solubility.

Key Comparative Insights

Research Findings and Trends

- QSAR Insights : For indole derivatives, hydrophobicity (logP) and electronegativity (e.g., presence of halogens) correlate with antiviral potency. A 2D-QSAR model identified topological polar surface area and molar refractivity as critical descriptors .

- Structural-Activity Relationships (SAR): Electron-withdrawing groups (e.g., -Cl, -CF3) on the phenyl ring enhance RdRp inhibition . Amino groups improve solubility but may reduce blood-brain barrier penetration .

- ADMET Challenges : Indole derivatives face oxidative metabolism issues, while thiazole analogs show better metabolic stability .

Actividad Biológica

2-(2-Amino-phenylsulfanyl)-N-phenyl-acetamide, also known by its CAS number 92906-38-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological evaluations.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features an amino group and a phenylsulfanyl moiety, which are critical for its biological interactions. The compound's structural characteristics suggest potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The phenylsulfanyl group can enhance the compound's lipophilicity, facilitating cell membrane penetration and subsequent interaction with intracellular targets. Studies indicate that the compound may exert its effects through:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Antioxidant Activity : It may scavenge free radicals, thereby reducing oxidative stress in cells.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that certain modifications enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds with halogen substitutions showed improved potency compared to their non-substituted counterparts.

Anthelmintic Activity

The compound has been evaluated for anthelmintic properties using models such as Pheretima posthuma (Indian adult earthworms). Results indicated that some derivatives caused paralysis and death in worms more effectively than standard treatments like albendazole. This suggests a potential application in treating parasitic infections .

Antioxidant Properties

The antioxidant capacity of this compound has been assessed through various assays. The compound demonstrated notable free radical scavenging activity, which could contribute to its protective effects against oxidative stress-related diseases.

Research Case Studies

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-Amino-phenylsulfanyl)-N-phenyl-acetamide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution. In a representative protocol, 2-aminobenzothiol reacts with 2-chloro-N-(4-methoxyphenyl)acetamide in anhydrous diethyl ether using NaH as a base at 273–278 K. Stirring for 4 hours under anhydrous conditions yields greyish crystals (m.p. 400 K). Key factors include maintaining low temperatures to suppress side reactions and using inert solvents to prevent hydrolysis .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical for confirming the molecular geometry, including bond angles and sulfanyl-acetamide connectivity. Complementary techniques include NMR (for proton environments), FTIR (to validate amide and thioether functional groups), and mass spectrometry for molecular weight confirmation. XRD refinement protocols typically use riding models for H-atoms with isotropic displacement parameters .

Q. How should solubility challenges be addressed during in vitro studies?

- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO or acetonitrile) is preferred for biological assays. Pre-screening via UV-Vis spectroscopy at concentrations >61.3 µg/mL ensures homogeneity. For aqueous systems, co-solvents like PEG-400 or cyclodextrin-based formulations can enhance dissolution while maintaining biocompatibility .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites. Molecular docking against target proteins (e.g., microbial enzymes) identifies binding affinities. For example, the amide moiety’s role in antimicrobial activity can be optimized by modifying substituents on the phenyl ring, guided by docking scores and binding energy simulations .

Q. What experimental strategies validate the compound’s antimicrobial efficacy, and how are contradictory results resolved?

- Methodological Answer : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria and fungi. Contradictions in activity data may arise from strain-specific resistance or assay conditions (e.g., pH, inoculum size). Cross-validate results using disk diffusion assays and repeat under controlled atmospheric conditions (e.g., anaerobic chambers). Structural analogs with consistent bioactivity profiles help isolate structure-activity relationships .

Q. How can reaction design platforms accelerate the development of novel analogs?

- Methodological Answer : Integrate computational reaction path searches (e.g., via the ICReDD framework) with high-throughput experimentation. Quantum mechanics identifies feasible intermediates, while machine learning prioritizes substituents for regioselective synthesis. For instance, modifying the sulfanyl group’s position can be systematically tested using automated flow chemistry setups .

Data Contradiction Analysis

Q. How to reconcile discrepancies in crystallographic data across studies?

- Methodological Answer : Compare unit cell parameters and refinement residuals (R-factors) from XRD datasets. Variations in crystal packing (e.g., hydrogen-bonding networks) may arise from solvent polarity during crystallization. Repeating synthesis in alternative solvents (e.g., THF vs. diethyl ether) and reanalyzing via Rietveld refinement resolves structural ambiguities .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) to prevent dermal/ocular exposure. Work under fume hoods due to potential dust inhalation risks. Waste disposal follows halogenated organic waste guidelines. Acute toxicity data are limited; pre-screen cytotoxicity using in vitro models (e.g., HepG2 cells) before scaling up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.